5-[({[3-(Trifluoromethyl)phenyl]methyl}sulfanyl)methyl]-1,2-oxazol-3(2H)-one
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Overview
Description
5-(((3-(Trifluoromethyl)benzyl)thio)methyl)isoxazol-3(2H)-one is a synthetic organic compound characterized by the presence of an isoxazole ring substituted with a trifluoromethylbenzylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((3-(Trifluoromethyl)benzyl)thio)methyl)isoxazol-3(2H)-one typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-keto ester or a nitrile oxide.
Introduction of the Trifluoromethylbenzylthio Group:
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts and solvents that facilitate the desired transformations.
Chemical Reactions Analysis
Types of Reactions
5-(((3-(Trifluoromethyl)benzyl)thio)methyl)isoxazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isoxazole ring to an isoxazoline ring.
Substitution: The trifluoromethylbenzylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Isoxazoline derivatives.
Substitution: Various substituted isoxazole derivatives.
Scientific Research Applications
5-(((3-(Trifluoromethyl)benzyl)thio)methyl)isoxazol-3(2H)-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals with potential anti-inflammatory, antimicrobial, or anticancer properties.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or resistance to degradation.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving sulfur-containing groups.
Mechanism of Action
The mechanism of action of 5-(((3-(Trifluoromethyl)benzyl)thio)methyl)isoxazol-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the isoxazole ring can participate in hydrogen bonding and other interactions. The sulfur atom in the thio group can also form covalent bonds with target proteins, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)benzylthioisoxazole: Similar structure but lacks the methyl group on the isoxazole ring.
Trifluoromethylbenzylthioisoxazoline: Contains an isoxazoline ring instead of an isoxazole ring.
Trifluoromethylbenzylthioisoxazole sulfone: An oxidized derivative with a sulfone group.
Uniqueness
5-(((3-(Trifluoromethyl)benzyl)thio)methyl)isoxazol-3(2H)-one is unique due to the combination of its trifluoromethylbenzylthio group and the isoxazole ring. This combination imparts specific chemical and biological properties that are not present in other similar compounds, making it a valuable compound for research and development.
Biological Activity
The compound 5-[({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)methyl]-1,2-oxazol-3(2H)-one , also known as a derivative of 1,2-oxazole, has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and the implications of its activity in various biological systems.
- Molecular Formula : C15H13F3N2O3S
- Molecular Weight : 358.34 g/mol
- CAS Number : 338793-15-0
Antimicrobial Activity
Recent studies have indicated that oxazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains, particularly focusing on Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The compound's antimicrobial activity is hypothesized to be linked to its ability to disrupt bacterial cell walls or inhibit essential enzymatic functions within the bacteria.
- Activity Against Specific Strains :
Toxicity Assessments
Toxicity evaluations were performed using the Daphnia magna model, a standard in ecotoxicological studies. The compound exhibited low toxicity levels, making it a candidate for further pharmacological investigations .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is vital for optimizing its biological activity. The presence of the trifluoromethyl group is believed to enhance lipophilicity, potentially improving membrane permeability and bioactivity.
Structural Feature | Impact on Activity |
---|---|
Trifluoromethyl Group | Increases lipophilicity |
Sulfanyl Linkage | May contribute to antimicrobial action |
Oxazole Ring | Essential for biological activity |
Case Studies and Research Findings
- Study on Antibacterial Efficacy :
-
In Silico Studies :
- Computational modeling suggested that the compound interacts favorably with key bacterial enzymes, supporting its potential as an antibacterial agent. These findings align with experimental data showing significant inhibition of bacterial growth.
Properties
CAS No. |
89660-82-2 |
---|---|
Molecular Formula |
C12H10F3NO2S |
Molecular Weight |
289.28 g/mol |
IUPAC Name |
5-[[3-(trifluoromethyl)phenyl]methylsulfanylmethyl]-1,2-oxazol-3-one |
InChI |
InChI=1S/C12H10F3NO2S/c13-12(14,15)9-3-1-2-8(4-9)6-19-7-10-5-11(17)16-18-10/h1-5H,6-7H2,(H,16,17) |
InChI Key |
MKTLVHPUWIKBAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CSCC2=CC(=O)NO2 |
Origin of Product |
United States |
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